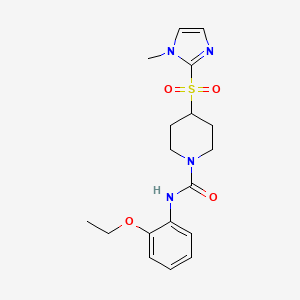amine CAS No. 893572-76-4](/img/structure/B2978846.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Methyl-1H-pyrrol-2-yl)methylamine” is a chemical compound with the CAS Number: 893572-76-4 . It has a molecular weight of 152.24 and its IUPAC name is N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propanamine .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis of Pyrroles : This compound is used in the synthesis of 1,2,4-trisubstituted pyrroles, which are significant in various chemical and pharmacological applications. A study described a novel route to these pyrroles using 2-(acylmethylene)propanediol diacetates and primary amines under palladium catalysis (Friedrich, Wächtler, & Meijere, 2002).
Catalytic Applications : The compound is involved in catalyst- and solvent-free syntheses of polysubstituted pyrroles. These reactions are notable for their practicality and the easy availability of starting materials, as shown in a study that emphasizes the method's attractiveness for accessing unknown polysubstituted pyrroles (Attanasi, Favi, Mantellini, Moscatelli, & Santeusanio, 2011).
Development of Amination Catalysts : A study discussed the transformation of metal-organic frameworks into amination catalysts, highlighting the broad scope of this process for synthesizing various amines, including primary, secondary, tertiary, and N-methylamines (Chen & Xu, 2017).
Applications in Organic Synthesis : The compound is significant in C-H functionalization of cyclic amines, with redox-annulations yielding ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines (Kang, Richers, Sawicki, & Seidel, 2015).
Materials Science Applications : In materials science, a study showed the use of a similar compound in the synthesis of an electron-transporting layer for highly efficient polymer solar cells (Kim, Bui, Kim, Kang, Shin, & Park, 2014).
Chemical Engineering and Green Technology : The compound has relevance in green technology, particularly in the study of the solubility of carbon dioxide in mixtures with organic solvents, which is crucial for CO2 absorption processes in industrial applications (Svensson, Edfeldt, Zejnullahu Velasco, Hulteberg, & Karlsson, 2014).
Each of these studies contributes to the broader understanding of the applications of “(1-Methyl-1H-pyrrol-2-yl)methylamine” in various scientific and industrial contexts.
Safety and Hazards
The compound has been classified with the signal word “Danger” and has hazard statements H315, H318, and H335 . These indicate that it can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-6-10-8-9-5-4-7-11(9)2/h4-5,7,10H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECWACAOJPCZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)
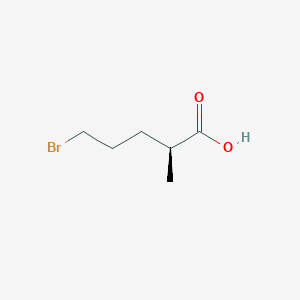
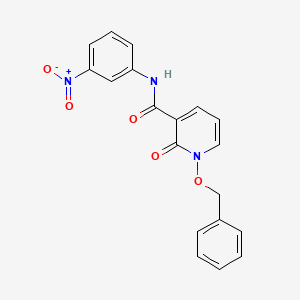

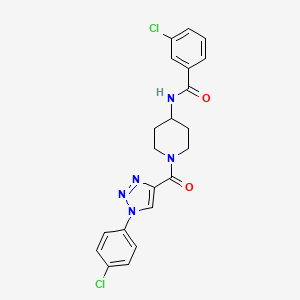
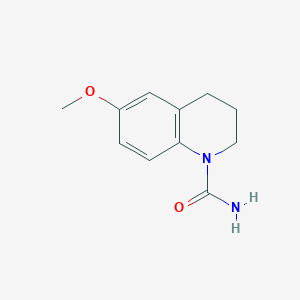

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)





